molecular formula C8H13ClF3NO3 B6187740 methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride CAS No. 2639422-49-2

methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride

Cat. No.: B6187740
CAS No.: 2639422-49-2
M. Wt: 263.6
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Description

Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride is a chemical compound with the molecular formula C8H12F3NO3·HCl It is a derivative of morpholine, a heterocyclic amine, and contains a trifluoromethyl group, which is known for its electron-withdrawing properties

Preparation Methods

The synthesis of methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride typically involves the reaction of morpholine derivatives with trifluoromethylating agents. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 6-(trifluoromethyl)morpholine.

    Esterification: The 6-(trifluoromethyl)morpholine is then reacted with methyl chloroacetate in the presence of a base, such as sodium hydroxide, to form methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the ester product to obtain the hydrochloride salt form.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine ring positions, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, potentially leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride can be compared with other similar compounds, such as:

    Methyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 2-[6-(trifluoromethyl)pyrrolidin-3-yl]acetate hydrochloride: Contains a pyrrolidine ring, offering different chemical and biological properties.

    Methyl 2-[6-(trifluoromethyl)azetidin-3-yl]acetate hydrochloride: Features an azetidine ring, which may result in unique reactivity and applications.

The uniqueness of this compound lies in its specific combination of the morpholine ring and trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2639422-49-2

Molecular Formula

C8H13ClF3NO3

Molecular Weight

263.6

Purity

95

Origin of Product

United States

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